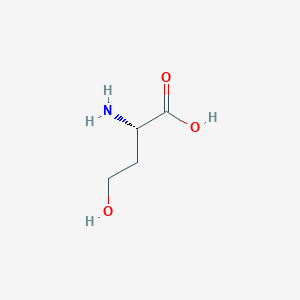
L-beta-Phenyllactoyl-tyr-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-beta-Phenyllactoyl-tyr-OH, also known as (2S)-3-(4-hydroxyphenyl)-2-[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoic acid, is a compound with the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . This compound is characterized by the presence of a phenyl group attached to a lactoyl moiety, which is further linked to a tyrosine residue. It is primarily used in research and experimental applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-beta-Phenyllactoyl-tyr-OH typically involves the coupling of L-tyrosine with a phenyl lactate derivative. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond between the carboxyl group of L-tyrosine and the hydroxyl group of the phenyl lactate . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent racemization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
L-beta-Phenyllactoyl-tyr-OH can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the tyrosine residue can be oxidized to form quinones.
Reduction: The carbonyl group in the lactoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl group in the phenyl lactate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like triethylamine (TEA) to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl lactate derivatives depending on the nucleophile used.
科学研究应用
L-beta-Phenyllactoyl-tyr-OH has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: It serves as a model compound to study enzyme-substrate interactions and protein modifications.
Medicine: Research on this compound can provide insights into the development of new therapeutic agents, particularly those targeting tyrosine residues in proteins.
作用机制
The mechanism of action of L-beta-Phenyllactoyl-tyr-OH involves its interaction with specific molecular targets, primarily enzymes and proteins containing tyrosine residues. The phenolic hydroxyl group of the tyrosine residue can form hydrogen bonds and participate in hydrophobic interactions, facilitating binding to active sites of enzymes. Additionally, the lactoyl moiety can undergo various chemical modifications, influencing the compound’s biological activity .
相似化合物的比较
L-beta-Phenyllactoyl-tyr-OH can be compared with other similar compounds such as:
L-tyrosine: A naturally occurring amino acid with a similar structure but lacking the lactoyl moiety.
Phenylalanine derivatives: Compounds like L-phenylalanine, which have a phenyl group but differ in the side chain structure.
Peptide derivatives: Other peptides containing tyrosine residues but with different modifications on the side chain.
The uniqueness of this compound lies in its specific combination of a phenyl lactate moiety with a tyrosine residue, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c20-14-8-6-13(7-9-14)10-15(18(23)24)19-17(22)16(21)11-12-4-2-1-3-5-12/h1-9,15-16,20-21H,10-11H2,(H,19,22)(H,23,24)/t15-,16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVFRMRGYXQCPD-HOTGVXAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














